Diethyl 2-ethyl-3-oxosuccinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-ethyl-3-oxosuccinate can be synthesized through the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . The reaction involves the formation of a carbon-carbon bond between the ethyl cyanacetate and diethyl oxalate, resulting in the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-ethyl-3-oxosuccinate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with amines to form amides and with alcohols to form esters.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Condensation Reactions: Common reagents include amines and alcohols, with reaction conditions typically involving acidic or basic catalysts.
Cyclization Reactions: These reactions often require heating and the presence of a suitable catalyst.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Major Products Formed
Amides and Esters: Formed from condensation reactions with amines and alcohols, respectively.
Heterocyclic Compounds: Formed from cyclization reactions.
Carboxylic Acids: Formed from hydrolysis of the ester groups.
Scientific Research Applications
Diethyl 2-ethyl-3-oxosuccinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-ethyl-3-oxosuccinate involves its ability to participate in various chemical reactions due to the presence of ketone and ester functional groups . These functional groups allow it to act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds . The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the molecule .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diethyl 2-ethyl-3-oxosuccinate is unique due to the presence of both ketone and ester functional groups, which provide it with a wide range of reactivity and applications . Its ability to undergo various chemical reactions, including condensation, cyclization, and hydrolysis, makes it a valuable compound in organic synthesis .
Properties
IUPAC Name |
diethyl 2-ethyl-3-oxobutanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-7(9(12)14-5-2)8(11)10(13)15-6-3/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSAJONARKIICO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482694 | |
Record name | Butanedioic acid, ethyloxo-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26103-77-5 | |
Record name | Butanedioic acid, ethyloxo-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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